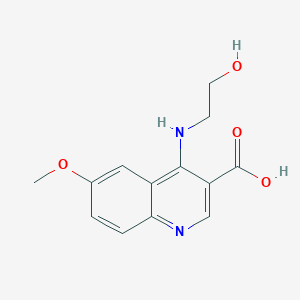

4-(2-Hydroxy-ethylamino)-6-methoxy-quinoline-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Hydroxy-ethylamino)-6-methoxy-quinoline-3-carboxylic acid (HEQ-3) is an organic compound with a wide range of applications in scientific research. HEQ-3 is an important chemical intermediate for the synthesis of various pharmaceuticals, and it has been studied for its biochemical and physiological effects.

Scientific Research Applications

Antiallergy Agents : A study by Althuis et al. (1980) explored a series of novel 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylic acid derivatives for antiallergy activity. These compounds, with variations in substituents, showed intravenous activity against allergies, some exhibiting up to 400 times the activity of disodium cromoglycate (DSCG). The study highlights that the presence of a carboxylic acid moiety at the 2 position and esters for good oral absorption are beneficial for antiallergy potency (Althuis et al., 1980).

Antimicrobial Agents : Agui et al. (1977) synthesized a series of 1-alkoxy-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids and screened them as antimicrobial agents. Some compounds in this series showed significant activity against gram-negative microorganisms and Staphylococcus aureus, suggesting their potential as antimicrobial agents (Agui et al., 1977).

Antibacterial Activity : Domagala et al. (1988) explored 1-substituted 7-[3-[(ethylamino)methyl]-1-pyrrolidinyl]-6,8-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids for antibacterial activity and DNA-gyrase inhibition. This study found that the antibacterial potency was strongly dependent on certain structural features, and some compounds showed outstanding broad-spectrum activity both in vitro and in vivo (Domagala et al., 1988).

Cytotoxic Activity : Deady et al. (2003) researched the synthesis and cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridines. These compounds were potent cytotoxins against various cancer cell lines, with some compounds showing IC(50) values less than 10 nM, indicating their potential in cancer treatment (Deady et al., 2003).

Synthesis and Reactions for Drug Development : The synthesis and reactions of compounds related to quinoline-3-carboxylic acid have been explored for the development of new pharmaceuticals. For example, Khalifa et al. (2014) described the synthesis of chiral linear carboxamide derivatives with an incorporated peptide linkage using nalidixic acid and amino acids, which could have applications in drug development (Khalifa et al., 2014).

properties

IUPAC Name |

4-(2-hydroxyethylamino)-6-methoxyquinoline-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O4/c1-19-8-2-3-11-9(6-8)12(14-4-5-16)10(7-15-11)13(17)18/h2-3,6-7,16H,4-5H2,1H3,(H,14,15)(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUDAQTARZLQANW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C(=CN=C2C=C1)C(=O)O)NCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,5-dimethylphenyl)-2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2410439.png)

![2-(hydroxyimino)-N-phenyl-3-{2-[4-(trifluoromethoxy)phenyl]hydrazono}butanamide](/img/structure/B2410443.png)

![5-Methyl-7-(thiolan-3-yloxy)pyrazolo[1,5-a]pyrimidine](/img/structure/B2410449.png)

![N-benzyl-3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2410451.png)

![N-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2410455.png)

![3-[(4-Bromophenyl)methylsulfanyl]-6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2410456.png)

![7-(2-Methoxyphenyl)-3-{[(4-methoxyphenyl)amino]carbonyl}-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2410462.png)